molecular formula C11H14N4O2 B2803419 Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester CAS No. 934816-43-0

Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester

Cat. No.: B2803419
CAS No.: 934816-43-0
M. Wt: 234.259
InChI Key: WUULPJCPVQBJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester (CAS 2089327-48-8) is a heterocyclic carbamate derivative featuring a fused imidazo[4,5-c]pyridine core. This compound is synthesized as a high-purity intermediate (95%) for pharmaceutical research, particularly in developing kinase inhibitors or protease modulators due to its nitrogen-rich heterocyclic structure . Its structural complexity and functionalization make it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(1H-imidazo[4,5-c]pyridin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-9-8-7(4-5-12-9)13-6-14-8/h4-6H,1-3H3,(H,13,14)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUULPJCPVQBJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC2=C1N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Carbamic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Specifically, the compound Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester is notable for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Inhibition of Enzymes : The compound has been studied for its role as an inhibitor of various enzymes. For instance, imidazo[4,5-b]pyridine derivatives have shown potent inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A. This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for numerous signaling pathways in cells .

Anti-Cancer Activity : Recent studies have identified imidazo[4,5-c]pyridine derivatives as having significant anti-cancer properties. The compound's structural similarity to other known anti-cancer agents suggests it may induce apoptosis in cancer cells by disrupting redox homeostasis and affecting signaling pathways related to cell survival .

Table 1: Biological Activities of Carbamic Acid Derivatives

Activity TypeCompound TypeIC50 Value (µM)Reference
PDE10A InhibitionImidazo[4,5-b]pyridine derivative<10
Anti-Cancer ActivityIminoquinone derivativesPCC = 0.87
Apoptosis InductionVarious cancer cell linesVaries

Case Studies

  • PDE10A Inhibition Study : A study demonstrated that specific imidazo[4,5-b]pyridine compounds exhibited nanomolar activity against PDE10A. The binding interactions were elucidated through X-ray crystallography, revealing critical hydrogen bonds that stabilize the enzyme-inhibitor complex. This study highlighted the potential for developing selective inhibitors for therapeutic use in neurodegenerative diseases .
  • Anti-Cancer Mechanism Investigation : Research involving imidazoquinones indicated that these compounds could induce apoptosis in pancreatic cancer xenografts with high NRF2 activation. The mechanism involved downregulation of amino acid biosynthesis pathways essential for tumor growth and survival .
  • Comparative Analysis with Other Compounds : A comparative analysis using the COMPARE algorithm showed that the biological activity of the compound correlates strongly with other heterocyclic compounds known for their anti-cancer properties. This suggests that the compound may share similar mechanisms of action with established anti-cancer agents .

Scientific Research Applications

Pharmaceutical Applications

a. Antimalarial Activity
Recent studies have highlighted the potential of imidazopyridine derivatives, including carbamic acid esters, as antimalarial agents. For instance, a class of antimalarial benzimidazoles was developed that incorporates intramolecular hydrogen bonding motifs. These compounds showed promising activity against malaria parasites, suggesting that similar modifications to carbamic acid derivatives could yield effective antimalarial drugs .

b. Synthesis of Bioactive Compounds
The compound can be utilized in the synthesis of various bioactive imidazo[4,5-c]quinolin-2-one derivatives through a one-pot assembly method. This method involves an acid-promoted cascade reaction with amines and has been shown to facilitate the formation of new C-N bonds efficiently. Such synthetic routes are crucial for developing new therapeutic agents with improved efficacy and reduced side effects .

Synthetic Methodologies

a. One-Pot Synthesis Techniques
The one-pot synthesis method not only simplifies the process but also enhances yield and purity of the desired compounds. The reaction typically involves:

  • Amination : The initial step involves treating carbamates with amines in the presence of an acid catalyst.
  • Cyclization : Subsequent cyclization forms the imidazo[4,5-c]pyridine core structure.
    This approach reduces the need for multiple purification steps and minimizes waste, aligning with green chemistry principles .

b. Multicomponent Reactions
Multicomponent reactions (MCRs) involving carbamic acid derivatives have gained traction due to their ability to generate complex molecular architectures from simple starting materials. These reactions often lead to higher diversity in product formation while maintaining structural integrity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related carbamic acid esters:

Compound Name Substituents/Modifications Molecular Features Potential Applications References
Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester Tert-butyl ester; imidazo[4,5-c]pyridine core High lipophilicity (tert-butyl); rigid bicyclic structure Drug intermediate for kinase/protease targeting
4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester Hydroxymethyl and isopropyl groups; partially saturated imidazo[4,5-c]pyridine Increased polarity (hydroxymethyl); conformational flexibility (saturation) Probable precursor for prodrugs or CNS-targeted therapeutics
(2-Morpholin-4-yl-ethyl)-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester Morpholine substituent; fused triazolo-pyrazine system Enhanced solubility (morpholine); extended π-system for target binding Kinase inhibitor candidates (e.g., JAK/STAT pathway modulation)
(3-Morpholin-4-yl-propyl)-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester Extended alkyl chain with morpholine; similar triazolo-pyrazine core Improved membrane permeability (longer alkyl chain) Oncology or immunology applications (e.g., immune checkpoint inhibition)

Key Observations:

Lipophilicity vs. Solubility : The tert-butyl group in the target compound confers high lipophilicity, which may limit aqueous solubility but enhance blood-brain barrier penetration. In contrast, morpholine-containing analogs (e.g., compounds from ) exhibit better solubility due to their polar tertiary amine groups .

Structural Rigidity: The fully aromatic imidazo[4,5-c]pyridine core in the target compound provides rigidity, favoring selective target binding.

Synthetic Utility : The target compound’s tert-butyl ester serves as a protective group, enabling selective deprotection during multi-step syntheses. This contrasts with hydroxymethyl derivatives (), which may undergo oxidation or conjugation reactions .

Biological Activity: Morpholine and triazolo-pyrazine moieties in ’s compounds suggest kinase inhibition mechanisms, while the imidazo[4,5-c]pyridine core in the target compound aligns with adenosine receptor modulation or antiviral activity .

Notes on Contradictions and Limitations

  • CAS Discrepancies: lists a synonym matching the target compound’s name but assigns CAS 934816-43-0, conflicting with ’s CAS 2089327-48-6. This may indicate registry errors or structural variations (e.g., tautomerism) requiring verification .
  • Data Gaps : Solubility, LogP, and in vitro activity data for the target compound are absent in available evidence; these gaps necessitate further experimental characterization.

Q & A

Basic Question: What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step processes, including:

Core Formation : Cyclization of 2-aminopyridine derivatives with aldehydes/ketones under acidic/basic conditions to form the imidazo[4,5-c]pyridine core .

Carbamate Protection : Introduction of the 1,1-dimethylethyl ester group via carbamate formation, often using tert-butoxycarbonyl (Boc) protecting strategies .

Functionalization : Late-stage modifications (e.g., oxidation, alkylation) to install substituents .

Key Factors Affecting Yield/Purity:

Parameter Impact Example from Evidence
Temperature Lower temps (-15°C to 0°C) enhance stereoselectivity in reductions .Sodium borohydride reduction at -15°C yields >99% chiral purity .
Solvent System Halogenated solvent/alcohol mixtures improve reaction homogeneity .Methanol/dichloromethane used for asymmetric steps .
Catalyst Acidic/basic conditions dictate cyclization efficiency .Cyclization under HCl/EtOH achieves >75% yield .

Basic Question: Which analytical techniques are critical for characterizing this compound, particularly for assessing stereochemical integrity?

Methodological Answer:
A combination of techniques is required:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and Boc protection .
  • Chiral HPLC : Resolves enantiomers; critical for verifying >99% chiral purity (e.g., using amylose-based columns) .
  • X-ray Crystallography : Validates absolute configuration of crystalline intermediates .
  • Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities .

Example Workflow:

Purity Check : HPLC with UV detection (λ = 254 nm) .

Stereochemical Validation : Compare retention times with chiral standards .

Advanced Question: How can stereoselective synthesis be optimized to achieve >99% chiral purity?

Methodological Answer:
Key strategies include:

  • Asymmetric Reduction : Use chiral catalysts or auxiliaries. demonstrates NaBH4 in methanol/dichloromethane at -15°C achieves >99% enantiomeric excess (ee) .
  • Solvent Engineering : Polar aprotic solvents stabilize transition states. For example, THF enhances selectivity in borohydride reductions .
  • Temperature Control : Slow addition of reagents at sub-zero temperatures minimizes racemization .

Data Contradiction Analysis:
If lower ee is observed, investigate:

  • Residual moisture (quenches reducing agents).
  • Impurities in starting materials (e.g., nitroketone purity in ) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Follow this protocol:

Assay Standardization : Compare cell lines, incubation times, and controls. For example, neuroactivity assays may vary by neuronal subtype .

Structural-Activity Relationship (SAR) Analysis : Test analogs (e.g., ’s sulfonylpyrrole derivatives) to identify critical functional groups .

Metabolic Stability Checks : Hydrolysis of the Boc group () may alter activity; use LC-MS to verify intact compound in assays .

Case Study :
If a study reports antitumor activity but another shows no effect:

  • Verify if the active metabolite (e.g., free carbamic acid after ester hydrolysis) is generated in specific assays .

Advanced Question: What computational methods predict reactivity and biological interactions for this compound?

Methodological Answer:

  • Docking Studies : Use software like AutoDock to model interactions with targets (e.g., kinases in ) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time .
  • DFT Calculations : Predict regioselectivity in reactions (e.g., nitration or halogenation sites) .

Validation Steps:

  • Compare computed NMR chemical shifts with experimental data .
  • Cross-check docking results with mutagenesis studies (e.g., ’s pyrazolopyridine targets) .

Advanced Question: How can hydrolysis or instability be mitigated during experiments?

Methodological Answer:

  • pH Control : Maintain neutral pH in aqueous buffers to slow carbamate hydrolysis .
  • Low-Temperature Storage : Store at -20°C in anhydrous DMSO .
  • Stabilizing Additives : Use radical scavengers (e.g., BHT) in oxidative conditions .

Troubleshooting Table:

Issue Solution Evidence Reference
Unexpected Degradation Analyze by LC-MS to identify hydrolyzed products .
Racemization Avoid prolonged heating; use inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.